(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate

説明

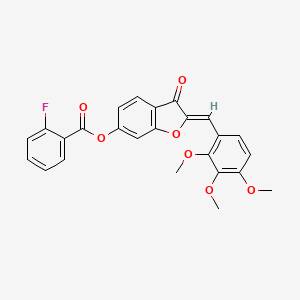

The compound “(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate” is a benzofuran derivative with a conjugated Z-configuration benzylidene moiety and a fluorinated benzoate ester. Its molecular structure features a dihydrobenzofuran core substituted with a 2,3,4-trimethoxybenzylidene group at the 2-position and a 2-fluorobenzoate ester at the 6-position. The Z-stereochemistry of the benzylidene double bond is critical for its spatial arrangement, influencing intermolecular interactions and biological activity. This compound’s design combines electron-rich methoxy groups with an electron-withdrawing fluorine atom, creating a unique electronic profile that distinguishes it from analogs.

特性

IUPAC Name |

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FO7/c1-29-19-11-8-14(23(30-2)24(19)31-3)12-21-22(27)17-10-9-15(13-20(17)33-21)32-25(28)16-6-4-5-7-18(16)26/h4-13H,1-3H3/b21-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXXNHLINTXMKK-MTJSOVHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4F)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4F)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate is a complex organic compound known for its diverse biological activities. The structure of this compound features a benzofuran core with multiple functional groups, including methoxy and carbonyl groups, which contribute to its potential pharmacological properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 399.39 g/mol. The presence of the fluorobenzoate moiety enhances its reactivity and interaction with biological targets.

Table 1: Structural Features and Properties

| Property | Value |

|---|---|

| Molecular Formula | C21H21O7F |

| Molecular Weight | 399.39 g/mol |

| IUPAC Name | This compound |

| Functional Groups | Benzofuran, Methoxy, Carbonyl, Fluorobenzoate |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antioxidant Activity : The compound has shown significant antioxidant properties due to the presence of methoxy groups that can scavenge free radicals.

- Anticancer Properties : Studies have indicated that derivatives of benzofuran compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Table 2: Summary of Biological Activities

| Biological Activity | Mechanism of Action |

|---|---|

| Antioxidant | Free radical scavenging |

| Anticancer | Induction of apoptosis |

| Anti-inflammatory | Inhibition of cytokines and enzymes |

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Antioxidant Activity : A study demonstrated that similar benzofuran derivatives significantly reduced oxidative stress markers in vitro by enhancing the activity of endogenous antioxidant enzymes .

- Anticancer Evaluation : Research published in a peer-reviewed journal evaluated the cytotoxic effects of (Z)-3-oxo derivatives on various cancer cell lines. The results showed a dose-dependent decrease in cell viability .

- Inflammation Inhibition : In an animal model of inflammation, administration of benzofuran derivatives resulted in reduced swelling and pain response compared to control groups .

The mechanism by which this compound exerts its biological effects is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) involved in inflammatory responses.

- Receptor Binding : Interaction with cellular receptors can modulate signaling pathways that lead to apoptosis in cancer cells.

類似化合物との比較

Comparison with Similar Compounds

Structural and functional analogs of this compound include derivatives with variations in the benzylidene substituents, ester groups, or stereochemistry. Below is a detailed comparison:

Table 1: Structural Comparison of Key Analogs

*Estimated based on similar analogs.

Key Findings

Electronic Effects :

- The 2-fluorobenzoate group in the target compound introduces significant electron-withdrawing character compared to methoxy- or furan-based esters in analogs (e.g., ). This likely enhances solubility in polar solvents and influences binding interactions in biological systems .

- The 2,3,4-trimethoxybenzylidene substituent provides moderate electron-donating effects, contrasting with the 3,4,5-trimethoxy configuration in analogs (), which may alter molecular dipole moments .

Stereochemical and Conformational Differences :

- The Z-configuration of the benzylidene group in the target compound ensures a planar arrangement, facilitating π-π interactions. In contrast, compounds with E-configurations (e.g., ) exhibit distinct spatial orientations that could reduce stacking efficiency .

Physicochemical Properties :

- Lipophilicity : The 2-fluorobenzoate ester reduces lipophilicity compared to the 2-furoate ester in (logP ~2.5 vs. ~3.0 estimated). This may impact membrane permeability in biological applications .

- Thermal Stability : Crystallographic data from analogs (e.g., ) suggest that methoxy-rich derivatives exhibit higher melting points due to hydrogen bonding, whereas fluorine substitution may lower thermal stability .

Biological Relevance :

- While direct biological data for the target compound are unavailable, analogs with 3,4,5-trimethoxybenzylidene groups () show activity in pesticidal and pharmacological screens, attributed to their ability to disrupt enzyme binding pockets . The fluorine atom in the target compound could enhance target selectivity via halogen bonding .

Table 2: Methodological Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。